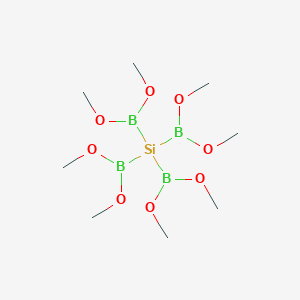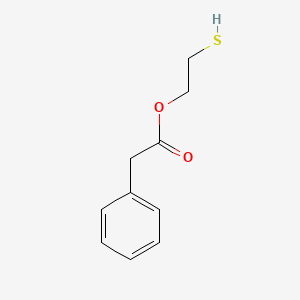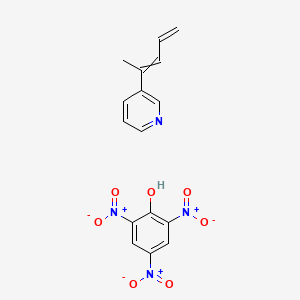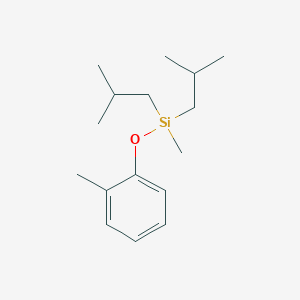silane CAS No. 56958-33-9](/img/structure/B14614565.png)
[(3-Bromoprop-2-yn-1-yl)oxy](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromoprop-2-yn-1-yl)oxysilane is an organosilicon compound with the molecular formula C6H11BrOSi. This compound is characterized by the presence of a bromine atom attached to a propargyl group, which is further connected to a trimethylsilyl group through an oxygen atom. It is commonly used in organic synthesis due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(3-Bromoprop-2-yn-1-yl)oxysilane can be synthesized through the reaction of propargyl bromide with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of (3-Bromoprop-2-yn-1-yl)oxysilane involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromoprop-2-yn-1-yl)oxysilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: It participates in cross-coupling reactions like the Hiyama cross-coupling to form carbon-carbon bonds.
Oxidation Reactions: The propargyl group can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Tetrahydrofuran, dichloromethane, and other aprotic solvents.
Major Products
Substitution Products: Amines, ethers, and thioethers.
Coupling Products: Conjugated enynes and allenic alcohols.
Oxidation Products: Aldehydes and ketones.
Aplicaciones Científicas De Investigación
(3-Bromoprop-2-yn-1-yl)oxysilane is widely used in scientific research due to its unique reactivity:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of bioactive compounds and probes for studying biological processes.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (3-Bromoprop-2-yn-1-yl)oxysilane involves its ability to act as an electrophile due to the presence of the bromine atom. This allows it to participate in nucleophilic substitution reactions, forming new carbon-heteroatom bonds. The trimethylsilyl group provides stability and can be selectively removed under mild conditions, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
(3-Bromoprop-2-yn-1-yl)oxysilane is unique due to its combination of a propargyl group and a trimethylsilyl group. Similar compounds include:
Propargyl Bromide: Lacks the trimethylsilyl group, making it less stable and more reactive.
Trimethylsilyl Propargyl Ether: Lacks the bromine atom, limiting its use in substitution reactions.
3-Bromo-1-(trimethylsilyl)-1-propyne: Similar structure but without the oxygen linkage, affecting its reactivity and applications.
This compound’s unique structure allows for a wide range of chemical transformations, making it a valuable tool in synthetic chemistry.
Propiedades
Número CAS |
56958-33-9 |
|---|---|
Fórmula molecular |
C6H11BrOSi |
Peso molecular |
207.14 g/mol |
Nombre IUPAC |
3-bromoprop-2-ynoxy(trimethyl)silane |
InChI |
InChI=1S/C6H11BrOSi/c1-9(2,3)8-6-4-5-7/h6H2,1-3H3 |
Clave InChI |
UXJNTIWECAAHLX-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OCC#CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione](/img/structure/B14614492.png)

![2-[(E)-(2,3-Dimethylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14614495.png)

![1-{[2,4-Bis(4-chlorophenyl)-1,3-dioxolan-2-yl]methyl}-1H-imidazole](/img/structure/B14614507.png)
![4-[(3-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14614514.png)
![4-Methyltetrazolo[1,5-a]quinazolin-5(4h)-one](/img/structure/B14614515.png)

![3H-Pyrazol-3-one, 2,4-dihydro-4-[(2-nitrophenyl)methyl]-2,5-diphenyl-](/img/structure/B14614542.png)
![Benzoic acid, 4-[[(4-methylphenyl)methylene]amino]-, methyl ester](/img/structure/B14614557.png)
![3,3-Dimethyl-5-[(4-methylphenyl)methyl]cyclohexan-1-one](/img/structure/B14614558.png)
![Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis[N,N-dipropyl-](/img/structure/B14614559.png)

